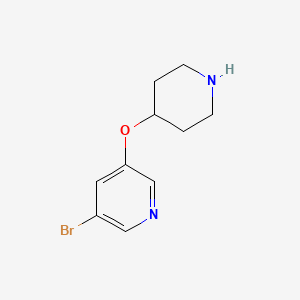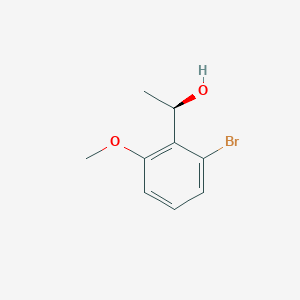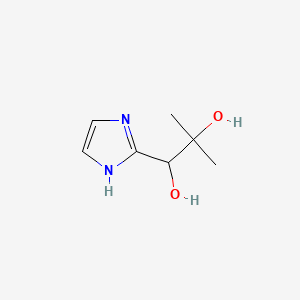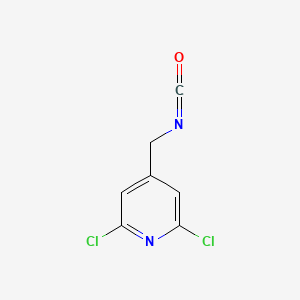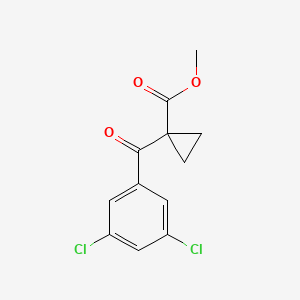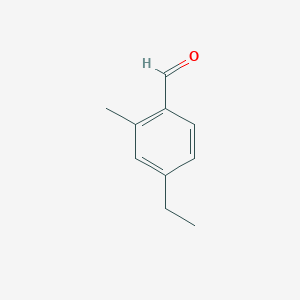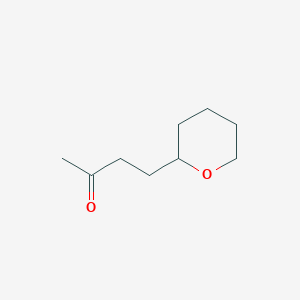
4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is an organic compound characterized by a tetrahydropyran ring attached to a butanone moiety. This compound is known for its unique chemical structure, which makes it a valuable intermediate in various organic synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one typically involves the reaction of 3,4-dihydropyran with butanone under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as p-toluenesulfonic acid in dichloromethane is common to facilitate the reaction .
化学反応の分析
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyranyl derivatives.
科学的研究の応用
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving tetrahydropyran rings.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of fragrances and flavoring agents
作用機序
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of tetrahydropyran rings. These interactions often involve nucleophilic attack on the carbonyl group, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
4-(2-Tetrahydropyranyloxy)butanal: Similar in structure but contains an aldehyde group instead of a ketone.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of a ketone.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with a different position of the ketone group .
Uniqueness
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is unique due to its specific combination of a tetrahydropyran ring and a butanone moiety. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
4-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3 |
InChIキー |
RMPVVSBFMPKBGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


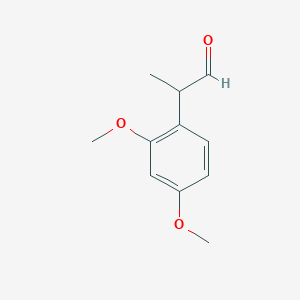

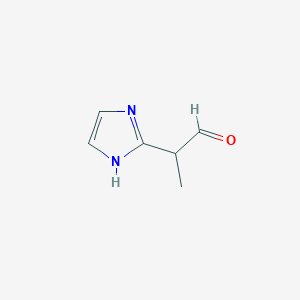
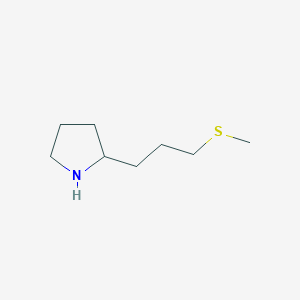
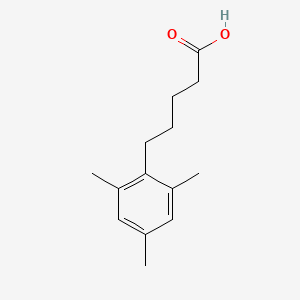
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
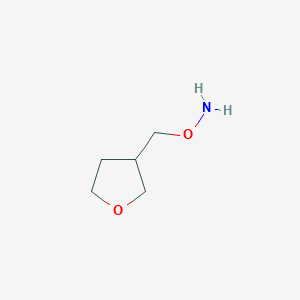
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
